N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are widely recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole core. The reaction typically involves the condensation of hydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in parasites like Leishmania and Plasmodium . This inhibition disrupts the folate pathway, leading to the death of the parasites .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: Known for its high energy density and potential use in explosives.
5-Amino-pyrazoles: Widely used in organic and medicinal synthesis due to their versatile reactivity.
Hydrazine-coupled pyrazoles: Exhibits potent antileishmanial and antimalarial activities.
Uniqueness
N-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features that confer high binding affinity to its molecular targets, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C25H25N9O2 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[5-[(1,5-dimethylpyrazol-4-yl)carbamoyl]-1-methylpyrazol-4-yl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H25N9O2/c1-14-11-18(21-15(2)31-34(23(21)28-14)17-9-7-6-8-10-17)24(35)30-20-13-27-33(5)22(20)25(36)29-19-12-26-32(4)16(19)3/h6-13H,1-5H3,(H,29,36)(H,30,35) |
InChI Key |
OVXIAZDVURGPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=C(N(N=C4)C)C(=O)NC5=C(N(N=C5)C)C |
Origin of Product |
United States |
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